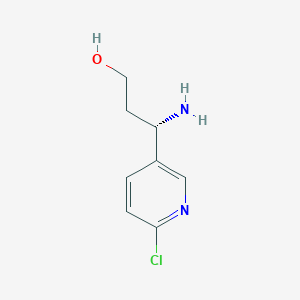

(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL

Description

(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL is a chiral amino alcohol derivative featuring a pyridine ring substituted with a chlorine atom at the 6-position. The pyridine moiety is linked to a propanol chain via a carbon-carbon bond at the 3-position of the ring. This structural motif suggests applications in medicinal chemistry, particularly as a synthetic intermediate or pharmacophore in drug design.

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

(3S)-3-amino-3-(6-chloropyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H11ClN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1 |

InChI Key |

FZKHDVDTGABUOI-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=NC=C1[C@H](CCO)N)Cl |

Canonical SMILES |

C1=CC(=NC=C1C(CCO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 6-chloropyridine derivatives or protected pyridyl precursors. The propanol backbone is constructed or functionalized via:

- Amination of a 3-substituted propanol or propanone.

- Reduction of 3-substituted amino ketones or esters.

- Cyclization and ring-opening steps in some routes.

Stereoselective Amino Alcohol Formation

The (3S)-3-amino-3-(6-chloro(3-pyridyl))propan-1-ol is commonly prepared via stereoselective reduction of a corresponding keto intermediate or by asymmetric synthesis involving chiral catalysts or auxiliaries.

Detailed Preparation Methods

Reduction of 3-Amino-3-(6-chloro(3-pyridyl))propan-1-one

A prevalent method involves the reduction of the corresponding amino ketone intermediate:

- Step 1: Synthesis of 3-amino-3-(6-chloro(3-pyridyl))propan-1-one via nucleophilic substitution or condensation reactions.

- Step 2: Reduction of the ketone to the amino alcohol using a hydride reducing agent such as lithium aluminum hydride or sodium borohydride.

| Parameter | Typical Range/Value |

|---|---|

| Reducing agent | Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) |

| Solvent | Tetrahydrofuran (THF), ethanol, or methanol |

| Temperature | 0°C to reflux, typically 25°C to 60°C |

| Reaction time | Several hours (2–12 h) |

This approach provides high yield of the amino alcohol with retention of stereochemistry when chiral precursors or catalysts are used.

Asymmetric Synthesis via Chiral Catalysts

Alternatively, asymmetric catalytic hydrogenation or organocatalytic methods can be employed:

- Use of chiral ligands in metal-catalyzed hydrogenation of prochiral keto intermediates.

- Organocatalysts inducing stereoselective addition of amines to aldehydes or ketones.

These methods aim to directly produce the (3S)-enantiomer with high enantiomeric excess.

Cyclization and Ring-Opening Strategies

Some synthetic routes involve:

- Cyclization of diaminopentanoate derivatives to form lactams or piperidinones.

- Subsequent reduction and ring-opening to yield the amino alcohol.

For example, related compounds such as (R)-3-aminopiperidine derivatives are synthesized by:

- Esterification of 2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol.

- Cyclization with sodium methoxide in methanol.

- Reduction with lithium aluminum hydride in tetrahydrofuran.

- Acidification with hydrochloric acid to isolate the amino compound as a hydrochloride salt.

Although this exact sequence is for a related piperidine compound, analogous steps can be adapted for the preparation of this compound by modifying the pyridyl substituent and reaction conditions.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | Acetyl chloride, methanol, 0–15°C | Formation of methyl diaminopentanoate ester |

| 2 | Cyclization | Sodium methoxide, methanol, -10 to 0°C | Lactam or cyclic intermediate formation |

| 3 | Reduction | Lithium aluminum hydride, tetrahydrofuran, 35–60°C | Conversion to amino alcohol |

| 4 | Acidification and isolation | Concentrated hydrochloric acid, filtration | Amino alcohol hydrochloride salt isolation |

Purification and Characterization

- The amino alcohol is typically isolated as a hydrochloride salt by acidification and filtration.

- Purification methods include recrystallization or chromatography.

- Characterization involves nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structure and stereochemistry.

Comparative Analysis of Reducing Agents

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Lithium aluminum hydride | Strong reducing agent; effective for ketones and esters | Highly reactive; requires anhydrous conditions |

| Sodium borohydride | Milder, safer, selective for ketones | Less reactive with esters; slower reaction |

Choice depends on substrate sensitivity and desired selectivity.

Research Findings and Optimization

- Studies indicate that controlling temperature between 0°C and 60°C during reduction optimizes yield and stereoselectivity.

- Use of tetrahydrofuran as solvent enhances solubility and reaction rate.

- Acidification with hydrochloric acid stabilizes the amino alcohol as a salt, facilitating isolation.

- Scale-up processes involve careful control of reagent equivalents and reaction time to maintain purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form different amines.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorinated pyridine ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL can be contextualized by comparing it to related pyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyridine-Based Amino Alcohols

| Compound Name | Pyridine Substituents | Propanol Chain Configuration | Molecular Formula | Key Features |

|---|---|---|---|---|

| This compound | 6-chloro | (S)-3-amino, 1-ol | C₉H₁₂ClN₂O | Chiral center, chloro substituent enhances lipophilicity and steric effects |

| 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | 2-amino, 5-iodo | 1-ol (stereochemistry unspecified) | C₈H₁₁IN₂O | Iodo substituent increases polarizability; amino group at 2-position alters electronic distribution |

Key Comparisons

Substituent Effects: Chlorine vs. Chlorine’s electronegativity may enhance dipole interactions, whereas iodine’s larger atomic radius could sterically hinder molecular packing or receptor binding . Amino Group Position: The 2-amino substituent in the catalog compound may engage in intramolecular hydrogen bonding with the pyridine nitrogen, altering conformational flexibility compared to the target compound’s 6-chloro substituent.

Stereochemical Considerations: The (S)-configuration of the target compound’s amino group is a critical distinction, as stereochemistry often dictates biological activity. The catalog compound’s stereochemistry is unspecified, limiting direct functional comparisons.

Physicochemical Properties :

- Molecular Weight : The iodine-containing compound (MW: 294.09 g/mol) is heavier than the chloro-derivative (MW: 202.66 g/mol), which may affect diffusion rates in biological systems.

- Lipophilicity : The chloro substituent (LogP ≈ 1.2 estimated) likely renders the target compound more lipophilic than the iodo-analog (LogP ≈ 1.8 estimated), though experimental data are needed for validation.

Potential Applications: The target compound’s chiral amino alcohol structure aligns with motifs seen in β-blockers or enzyme inhibitors, where stereospecific interactions are essential. The catalog compound’s iodo-substituent suggests utility in radiolabeling or as a heavy-atom derivative for crystallography .

Biological Activity

(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL, also known by its CAS number 700345-96-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a chloropyridine moiety suggests potential interactions with various biological targets, particularly in the realm of medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A notable study demonstrated that derivatives of this compound were effective in inhibiting the B-cell lymphoma 6 (BCL6) protein, which is implicated in various cancers. The compound's analogs showed IC50 values in the low nanomolar range (4.8 nM), indicating potent activity against cancer cell lines .

The mechanism of action involves the inhibition of protein-protein interactions crucial for cancer cell proliferation. The introduction of specific substituents on the pyridine ring enhances binding affinity and selectivity towards target proteins. For example, modifications to the piperidine substituent were found to improve both potency and pharmacokinetic profiles .

Study on Antiproliferative Effects

In a xenograft model involving mice, sustained administration of this compound demonstrated significant antiproliferative effects. The study highlighted the importance of maintaining plasma concentrations above therapeutic thresholds for effective tumor suppression .

Comparative Analysis with Other Compounds

A comparative study evaluated various derivatives of pyridine-based compounds, including this compound, against established chemotherapeutics. Results indicated that certain derivatives exhibited enhanced efficacy and lower toxicity profiles compared to traditional agents like doxorubicin .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 700345-96-6 |

| Molecular Formula | |

| IC50 against BCL6 | 4.8 nM |

| In Vivo Efficacy | Sustained plasma levels > IC90 |

| Pharmacokinetic Profile | Improved with specific modifications |

Q & A

What are the key synthetic challenges in achieving enantiomeric purity for (3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL, and what methodologies address these?

Basic Research Focus

Enantiomeric purity is critical for biological activity. The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions and stereoselective reductions. A common challenge is maintaining the (3S)-configuration during the reduction of ketone intermediates. Asymmetric catalysis (e.g., chiral transition-metal catalysts) or enzymatic resolution methods are employed to ensure stereochemical fidelity . For example, chiral ligands like BINAP in Pd-catalyzed reductions have been used to achieve >95% enantiomeric excess (ee) in similar amino alcohols .

Advanced Methodological Insight

Advanced techniques such as dynamic kinetic resolution (DKR) or chiral stationary-phase HPLC for post-synthesis purification can resolve racemization issues. X-ray crystallography of intermediates (e.g., Schiff base adducts) is recommended to confirm stereochemistry at each step .

How do structural modifications at the 6-chloro(3-pyridyl) moiety influence the compound’s reactivity and biological interactions?

Basic Research Focus

The 6-chloro(3-pyridyl) group contributes to electron-deficient aromatic systems, enhancing hydrogen-bonding and π-π stacking interactions with biological targets. Substitution patterns (e.g., replacing Cl with Br or F) alter steric and electronic properties, affecting binding affinity. Comparative studies on analogs show that chloro substituents improve metabolic stability compared to fluoro analogs in pharmacokinetic assays .

Advanced Methodological Insight

Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like GABA receptors. For instance, replacing Cl with CF₃ at the pyridyl position increases hydrophobicity but may disrupt polar interactions, requiring MD simulations to validate stability .

What spectroscopic techniques are optimal for characterizing this compound, and how are data contradictions resolved?

Basic Research Focus

1H/13C NMR confirms the stereochemistry and proton environments. The hydroxyl (-OH) and amino (-NH₂) groups produce broad peaks in DMSO-d₆, which sharpen with deuterated methanol. IR spectroscopy verifies functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹). Discrepancies in integration ratios (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.